molecular formula C11H14O2 B12636098 1-Methoxy-3-(1-methoxyprop-2-en-1-yl)benzene CAS No. 921610-60-8

1-Methoxy-3-(1-methoxyprop-2-en-1-yl)benzene

Cat. No.: B12636098
CAS No.: 921610-60-8
M. Wt: 178.23 g/mol
InChI Key: MAZMNCPCSGXHAH-UHFFFAOYSA-N
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Description

1-Methoxy-3-(1-methoxyprop-2-en-1-yl)benzene, also known as methyl isoeugenol, is an organic compound with the molecular formula C11H14O2. It is a colorless to pale yellow liquid with a sweet, floral aroma. This compound is found naturally in various essential oils, including citronella oil and ylang-ylang oil .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-3-(1-methoxyprop-2-en-1-yl)benzene can be synthesized through the methoxylation of isoeugenol. The process involves the reaction of isoeugenol with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods: Industrial production of this compound typically involves the same methoxylation process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and temperature control to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3-(1-methoxyprop-2-en-1-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methoxy-3-(1-methoxyprop-2-en-1-yl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential antimicrobial and antioxidant properties.

    Medicine: It is investigated for its potential use in pharmaceuticals due to its bioactive properties.

    Industry: It is used in the fragrance industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 1-Methoxy-3-(1-methoxyprop-2-en-1-yl)benzene involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and modulate signaling pathways involved in inflammation and oxidative stress. For example, it has been shown to inhibit the STAT3 pathway, which plays a role in neuroinflammation .

Comparison with Similar Compounds

Uniqueness: 1-Methoxy-3-(1-methoxyprop-2-en-1-yl)benzene is unique due to its dual methoxy groups, which contribute to its distinct chemical properties and biological activities. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

921610-60-8

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1-methoxy-3-(1-methoxyprop-2-enyl)benzene

InChI

InChI=1S/C11H14O2/c1-4-11(13-3)9-6-5-7-10(8-9)12-2/h4-8,11H,1H2,2-3H3

InChI Key

MAZMNCPCSGXHAH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(C=C)OC

Origin of Product

United States

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